molecular formula C13H10BrN B3351549 Acridine, hydrobromide CAS No. 37037-42-6

Acridine, hydrobromide

Cat. No.: B3351549
CAS No.: 37037-42-6
M. Wt: 260.13 g/mol
InChI Key: WOVFJBGKJQEQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridine, hydrobromide is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . This compound, in particular, is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine, hydrobromide can be synthesized through several methods. One common method involves the reaction of acridine with hydrobromic acid. The process typically involves heating acridine in the presence of hydrobromic acid, leading to the formation of this compound. The reaction conditions, such as temperature and concentration of hydrobromic acid, can be optimized to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the final product’s purity and quality. Techniques such as recrystallization and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions: Acridine, hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acridine, hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

Acridine, hydrobromide exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. This compound also inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Uniqueness: Acridine, hydrobromide is unique due to its specific bromide ion, which influences its reactivity and biological activity. This compound’s ability to intercalate DNA and inhibit critical enzymes makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

acridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N.BrH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVFJBGKJQEQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480310
Record name Acridine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37037-42-6
Record name Acridine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acridine, hydrobromide
Reactant of Route 2
Acridine, hydrobromide
Reactant of Route 3
Acridine, hydrobromide
Reactant of Route 4
Acridine, hydrobromide
Reactant of Route 5
Acridine, hydrobromide
Reactant of Route 6
Acridine, hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.